2-Fluoroacetophenone

Catalog No.
S748862
CAS No.
450-95-3
M.F
C8H7FO
M. Wt
138.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Fluoroacetophenone

CAS Number

450-95-3

Product Name

2-Fluoroacetophenone

IUPAC Name

2-fluoro-1-phenylethanone

Molecular Formula

C8H7FO

Molecular Weight

138.14 g/mol

InChI

InChI=1S/C8H7FO/c9-6-8(10)7-4-2-1-3-5-7/h1-5H,6H2

InChI Key

YOMBUJAFGMOIGS-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C(=O)CF

Canonical SMILES

C1=CC=C(C=C1)C(=O)CF

Organic Synthesis Precursor

2-FAP serves as a valuable building block for the synthesis of more complex organic molecules. One documented application is its use as a starting reagent in the synthesis of ascididemin, a marine natural product with potential antitumor properties [1]. Additionally, researchers can utilize 2-FAP to produce other pharmaceutically relevant compounds or functional materials through various chemical reactions [].

2-Fluoroacetophenone is an aromatic ketone with the molecular formula C₈H₇FO and a molecular weight of 138.14 g/mol. It appears as a colorless to light yellow liquid at room temperature and has a characteristic sweet odor. The compound is soluble in organic solvents and exhibits moderate stability under standard conditions .

2-FA itself does not possess a well-defined mechanism of action in biological systems. Its primary function lies in its role as a precursor molecule for the synthesis of more complex bioactive compounds.

  • Flammability: 2-FA is a combustible liquid with a flash point of 61 °C, indicating a fire hazard [].
  • Skin and eye irritant: 2-FA can cause severe skin burns and eye damage upon contact. It is classified as a skin corrosive (Danger) based on the Globally Harmonized System of Classification and Labeling of Chemicals (GHS) [].
  • Respiratory irritant: Exposure to 2-FA vapors may cause respiratory irritation [].

Safety Precautions:

  • Always handle 2-FA with appropriate personal protective equipment (PPE) including gloves, safety glasses, and a fume hood.
  • Store the compound in a cool, dry, and well-ventilated place away from heat and oxidizing agents.
Typical of aromatic compounds, including:

  • Electrophilic Aromatic Substitution: The fluoro group can influence reactivity by directing electrophiles to the ortho and para positions.
  • Nucleophilic Substitution: The carbonyl group can undergo nucleophilic attack, leading to the formation of different derivatives.
  • Condensation Reactions: It can react with amines or alcohols to form imines or ethers, respectively .

Research indicates that 2-fluoroacetophenone exhibits biological activity that may be beneficial in medicinal chemistry. It serves as a precursor in the synthesis of various bioactive compounds, including potential pharmaceuticals. For instance, it is used in synthesizing ascididemin, which has shown anticancer properties . Additionally, studies have indicated that derivatives of 2-fluoroacetophenone may exhibit antimicrobial activity .

Several methods exist for synthesizing 2-fluoroacetophenone:

  • Fluorination of Acetophenone: This involves the direct fluorination of acetophenone using fluorinating agents.
  • From 1-(2-Fluorophenyl)ethanone Oxime: A multi-step synthesis where oxime derivatives are converted into the desired ketone through rearrangement reactions .
  • Magnesium-Catalyzed Reactions: A method involving magnesium chips and ethyl alcohol in the presence of carbon tetrachloride to facilitate the reaction .

2-Fluoroacetophenone finds applications in various fields:

  • Organic Synthesis: It is used as a starting reagent for synthesizing complex organic molecules.
  • Pharmaceutical Development: Its derivatives are explored for potential therapeutic effects against diseases such as cancer .
  • Chemical Research: It serves as a model compound for studying reaction mechanisms involving fluorinated aromatic compounds .

Several compounds share structural similarities with 2-fluoroacetophenone. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
AcetophenoneC₈H₈OLacks fluorine; widely used as a solvent and reagent.
4-FluoroacetophenoneC₈H₇F OFluorine at para position; different reactivity profile.
2-ChloroacetophenoneC₈H₇ClOChlorine instead of fluorine; used in similar synthetic routes.

These compounds are similar but differ significantly in their reactivity and biological properties due to variations in their halogen substituents.

XLogP3

2.1

Melting Point

29.0 °C

GHS Hazard Statements

Aggregated GHS information provided by 2 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H227 (50%): Combustible liquid [Warning Flammable liquids];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H335 (50%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Corrosive;Irritant

Other CAS

450-95-3

Wikipedia

Acetophenone, 2-fluoro-

Dates

Modify: 2023-08-15

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